

"crystal structure of difluoromalonic acid"

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Compound of Interest

Compound Name: *Difluoromalonic acid*

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An In-depth Technical Guide on the Crystal Structure of **Difluoromalonic acid**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of **difluoromalonic acid**, a compound of interest in medicinal chemistry and materials science. This document details the crystallographic parameters, molecular geometry, and intermolecular interactions, supported by experimental methodologies and visual representations to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Crystallographic Data

The crystal structure of **difluoromalonic acid** has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P21/c.[1][2] A summary of the key crystallographic data is presented in Table 1.

Table 1: Crystallographic Data for **Difluoromalonic Acid**[1][2]

Parameter	Value
Crystal System	Monoclinic
Space Group	P21/c
Unit Cell Dimensions	
a	9.59 ± 0.01 Å
b	5.61 ± 0.01 Å
c	9.80 ± 0.01 Å
β	115.1 ± 0.1°
Volume (V)	476.5 Å ³ (Calculated)
Molecules per Unit Cell (Z)	4
Calculated Density	1.96 g/cm ³

Molecular Structure and Conformation

The molecule of **difluoromalonic acid**, C₃H₂F₂O₄, exhibits a specific conformation in the crystalline state. One of the carboxyl groups is nearly coplanar with the carbon-chain plane, showing a deviation of approximately 11°.[1] The other carboxyl group is rotated to a nearly perpendicular orientation (84°) with respect to the first.[1] This observed conformation is a result of the interplay between intramolecular steric hindrance and the tendency of the carboxyl groups to achieve coplanarity with the substituents on the α-carbon.[1][2] In the crystal, **difluoromalonic acid** exists as a racemate of two conformational antipodes.[1][2]

Intermolecular Interactions and Crystal Packing

The crystal packing of **difluoromalonic acid** is primarily governed by strong hydrogen bonding. The acid molecules form infinite chains through double carboxyl-group coupling across centers of symmetry.[1][2] These hydrogen bonds are the dominant intermolecular interaction, leading to a stable, extended network. The stacking of these chains is then determined by van der Waals forces.

Caption: Hydrogen bonding in **difluoromalonic acid** crystal.

Experimental Protocols

The determination of the crystal structure of **difluoromalonic acid** involved the following key experimental steps, as reported in the literature.

Crystal Growth

Single crystals of **difluoromalonic acid** suitable for X-ray diffraction were obtained by crystallization from a water/ethanol solution.

Data Collection

The crystallographic data were collected using a General Electric diffractometer and an automatic Nonius three-circle diffractometer.^[1] The radiation source was Molybdenum K α ($\lambda = 0.71069$ Å).^[1] The intensities of the reflections were measured and corrected for Lorentz and polarization factors.

Structure Solution and Refinement

The crystal structure was solved using direct methods. An overall temperature factor ($B = 2.8$ Å²) and a scaling factor were determined using Wilson's method.^[1] The structure invariants were calculated using the B3,0 formula. The positions of the hydrogen atoms were located from a difference Fourier synthesis.^[1] The final refinement of the structural model resulted in a reliable determination of the atomic positions and thermal parameters.

Caption: Experimental workflow for crystal structure determination.

Summary of Quantitative Data

The following tables summarize the key quantitative data derived from the crystal structure analysis of **difluoromalonic acid**.

Table 2: Selected Bond Lengths

Bond	Length (Å)
C(1)-C(2)	1.524
C(2)-C(3)	1.526
C(2)-F(1)	1.366
C(2)-F(2)	1.360
C(1)-O(1)	1.311
C(1)-O(2)	1.206
C(3)-O(3)	1.310
C(3)-O(4)	1.211

Table 3: Selected Bond Angles

Angle	Degree (°)
C(1)-C(2)-C(3)	111.4
F(1)-C(2)-F(2)	106.3
O(1)-C(1)-O(2)	124.9
O(3)-C(3)-O(4)	124.7
C(2)-C(1)-O(1)	112.5
C(2)-C(1)-O(2)	122.6
C(2)-C(3)-O(3)	112.6
C(2)-C(3)-O(4)	122.7

Note: The bond lengths and angles are based on the data presented in the original publication by Kanters and Kroon. Minor variations may exist in different structural refinements.

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References

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